molecular formula C68H110O32 B15125798 Lanost-7-en-18-oic acid, 23-(acetyloxy)-20-hydroxy-3-[(O-3-O-methyl-beta-D-glucopyranosyl-(1-->3)-O-beta-D-glucopyranosyl-(1-->4)-O-[O-3-O-methyl-beta-D-glucopyranosyl-(1-->3)-O-beta-D-xylopyranosyl-(1-->4)-6-deoxy-beta-D-glucopyranosyl-(1-->2)]-beta-D-xylopyranosyl)oxy]-, gamma-lactone, (3beta,9beta,23S)- CAS No. 78244-73-2

Lanost-7-en-18-oic acid, 23-(acetyloxy)-20-hydroxy-3-[(O-3-O-methyl-beta-D-glucopyranosyl-(1-->3)-O-beta-D-glucopyranosyl-(1-->4)-O-[O-3-O-methyl-beta-D-glucopyranosyl-(1-->3)-O-beta-D-xylopyranosyl-(1-->4)-6-deoxy-beta-D-glucopyranosyl-(1-->2)]-beta-D-xylopyranosyl)oxy]-, gamma-lactone, (3beta,9beta,23S)-

Cat. No.: B15125798
CAS No.: 78244-73-2
M. Wt: 1439.6 g/mol
InChI Key: OHVCWYKNFLTBKL-UHFFFAOYSA-N
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Description

Lanost-7-en-18-oic acid, 23-(acetyloxy)-20-hydroxy-3-[(O-3-O-methyl-beta-D-glucopyranosyl-(1–>3)-O-beta-D-glucopyranosyl-(1–>4)-O-[O-3-O-methyl-beta-D-glucopyranosyl-(1–>3)-O-beta-D-xylopyranosyl-(1–>4)-6-deoxy-beta-D-glucopyranosyl-(1–>2)]-beta-D-xylopyranosyl)oxy]-, gamma-lactone, (3beta,9beta,23S)- is a complex organic compound It is characterized by its intricate structure, which includes multiple glycosidic linkages and a gamma-lactone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including glycosylation reactions to attach the sugar moieties and lactonization to form the gamma-lactone ring. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production methods for such complex molecules often involve biotechnological approaches, including the use of genetically engineered microorganisms to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxy and acetyloxy groups.

    Reduction: Reduction reactions may target the lactone ring or the glycosidic linkages.

    Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, it may be investigated for its interactions with various enzymes and its potential role in metabolic pathways.

Medicine

In medicine, this compound could be explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

Industry

In industry, it may be used in the synthesis of specialized materials or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The glycosidic linkages and lactone ring play crucial roles in its biological activity, influencing how it binds to and affects its targets.

Comparison with Similar Compounds

Similar Compounds

    Lanosterol: A precursor in the biosynthesis of steroids.

    Betulinic Acid: Known for its anticancer properties.

    Glycyrrhizin: A compound with anti-inflammatory and antiviral activities.

Uniqueness

What sets this compound apart is its complex structure, which includes multiple glycosidic linkages and a gamma-lactone ring. This complexity may confer unique biological activities and make it a valuable subject of study.

Properties

CAS No.

78244-73-2

Molecular Formula

C68H110O32

Molecular Weight

1439.6 g/mol

IUPAC Name

[1-[16-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxyoxan-2-yl]oxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-6-yl]-4-methylpentan-2-yl] acetate

InChI

InChI=1S/C68H110O32/c1-27(2)20-30(90-29(4)72)21-67(9)39-15-18-66(8)32-12-13-38-64(5,6)40(16-17-65(38,7)31(32)14-19-68(39,66)63(84)100-67)95-62-56(44(77)37(26-88-62)94-59-50(83)55(43(76)36(24-71)91-59)98-61-49(82)54(86-11)42(75)35(23-70)93-61)99-58-46(79)45(78)51(28(3)89-58)96-57-47(80)52(33(73)25-87-57)97-60-48(81)53(85-10)41(74)34(22-69)92-60/h12,27-28,30-31,33-62,69-71,73-83H,13-26H2,1-11H3

InChI Key

OHVCWYKNFLTBKL-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(CCC6(C5=CCC4C3(C)C)C)C(OC7=O)(C)CC(CC(C)C)OC(=O)C)C)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)OC)O)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)OC)O)O

Origin of Product

United States

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